1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine
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Overview
Description
1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromothiophene group attached to a piperazine ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromothiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene group may play a crucial role in binding to these targets, while the piperazine ring and phenyl group contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-bromothiophen-2-yl)methyl]piperazine
- (5-bromothiophen-2-yl)methylamine
- 2-acetyl-5-bromothiophene
Uniqueness
1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine is unique due to the presence of both a bromothiophene group and a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c16-15-7-6-14(19-15)12-17-8-10-18(11-9-17)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLKJFWAVCWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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